1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea is a synthetic compound characterized by its unique structural features, which include a naphthyridine moiety and a benzo[d]oxazole component. Its molecular formula is C₁₇H₁₃N₅O₂, with a molecular weight of approximately 313.32 g/mol. This compound is classified under urea derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound has been studied within the context of various research projects focusing on the synthesis and pharmacological evaluation of urea derivatives. It has garnered attention due to its potential as an orexin receptor agonist, making it relevant for research in sleep regulation and appetite control. The classification of this compound as a urea derivative places it within a broader category of compounds that exhibit significant biological activity, including anti-cancer and anti-inflammatory properties.
The synthesis of 1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea can be achieved through several methodologies, often involving multi-step reactions that require careful optimization to enhance yield and purity. Common synthetic strategies include:
The synthesis often involves intermediate compounds that are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets required purity standards .
The molecular structure of 1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea features:
Key structural data includes:
The compound exhibits reactivity typical of urea derivatives, primarily involving:
Electrophilic aromatic substitution reactions can also be expected due to the presence of reactive positions on both the naphthyridine and oxazole rings. This reactivity can lead to various derivatives that may have altered biological activities .
The mechanism of action for 1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea primarily involves its interaction with orexin receptors in the central nervous system. By acting as an agonist, it influences signaling pathways related to:
Further pharmacokinetic studies are needed to fully elucidate its action profile and any off-target effects that may arise from receptor interactions.
While specific solubility data for this compound is not widely available, similar compounds in its class typically exhibit moderate solubility in organic solvents.
Key chemical properties include:
The primary scientific applications of 1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea lie in pharmacology and medicinal chemistry. Its potential as an orexin receptor agonist positions it as a candidate for further research into treatments for conditions like narcolepsy and obesity. Additionally, its unique structural features make it a subject of interest for developing new therapeutic agents targeting various biological pathways .
The strategic integration of bicyclic heteroaromatic systems in medicinal chemistry leverages enhanced target affinity and selectivity through multidimensional molecular recognition. The core scaffold of 1-(2-methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea (PubChem CID: 9797706) [1] exemplifies this approach, featuring a 1,5-naphthyridine moiety fused to a benzoxazole unit via a urea linker. The 1,5-naphthyridine nucleus—a diazanaphthalene analog—provides a rigid, electron-deficient π-system conducive to intercalation and π-stacking interactions with biological targets, evidenced by its prevalence in kinase inhibitors (e.g., FGFR1) [5]. Concurrently, the 2-methylbenzoxazole contributes electron-rich character and hydrogen-bond acceptor capability, mimicking peptide bonds or nucleic acid bases [6] [8].
The urea linker (-NH-C(=O)-NH-) serves as a conformationally restrained bioisostere of amides and esters, enabling bidentate hydrogen bonding with protein targets. Computational analyses indicate that its planar geometry optimally orients the naphthyridine and benzoxazole rings for simultaneous engagement with hydrophobic pockets and catalytic sites [10]. Substituent placement is critical: the 2-methyl group on the naphthyridine minimizes steric clash in deep binding clefts, while the analogous methyl on benzoxazole enhances metabolic stability by shielding the oxazole nitrogen from oxidative degradation [9]. This design aligns with structure-activity relationship (SAR) studies of analogous naphthyridines, where C2-methylation improved MAO-B inhibitory potency by 15-fold compared to unmethylated analogs [2].
Table 1: Key Heterocyclic Motifs and Their Roles in Molecular Design
Structural Element | Function | Impact on Bioactivity |
---|---|---|
1,5-Naphthyridine core | Electron-deficient π-system; DNA/protein intercalation | Enhances binding to kinase ATP pockets [5] |
2-Methylbenzoxazole unit | Electron-rich hydrogen-bond acceptor; metabolic stability | Mimics peptide bonds; reduces CYP450 oxidation [9] |
Urea linker | Bidentate hydrogen bonding; conformational rigidity | Bridges hydrophobic domains; anchors to catalytic residues |
C2-methyl substituents | Steric shielding; modulation of electronic density | Blocks deactivating metabolism; optimizes log P [2] |
Synthesis of the target compound relies on convergent strategies coupling preformed naphthyridine and benzoxazole intermediates. The 1,5-naphthyridine segment is typically constructed via the Niementowski reaction, where anthranilic acid derivatives condense with piperidone precursors under dehydrating conditions (e.g., phosphorus oxychloride). This affords 10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines, which are dehydrogenated to aromatic naphthyridines using palladium/carbon or manganese dioxide [2]. For the 2-methylbenzoxazole component, 6-amino-2-methylbenzoxazole serves as the linchpin, synthesized from 2-amino-5-nitrophenol via cyclization with acetic anhydride (introducing the C2-methyl group), followed by nitro reduction [7] [9].
The pivotal urea bridge formation employs two principal methods:1. Carbonyldiimidazole (CDI)-Mediated Coupling:- 4-Amino-2-methyl-1,5-naphthyridine reacts with CDI to form an imidazolyl carbamate intermediate.- Subsequent nucleophilic attack by 6-amino-2-methylbenzoxazole yields the unsymmetrical urea.- Advantage: High chemoselectivity; minimal epimerization.- Conditions: Anhydrous DMF, 60°C, 12–16 h [1] [7].
Critical challenges include solvent selection (polar aprotic solvents suppress hydrolysis) and stoichiometric control (excess amine leads to symmetrical urea byproducts). Microwave-assisted synthesis has been explored to accelerate urea formation, reducing reaction times from hours to minutes while maintaining yields >85% [2].
Table 2: Comparison of Urea Coupling Methodologies
Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Limitations |
---|---|---|---|---|
CDI-mediated | CDI, DMF, 60°C, 16 h | 78–82 | >98% | Requires anhydrous conditions |
Triphosgene | Triphosgene, CH₂Cl₂, 0°C to RT, 4 h | 68–75 | 95–97% | Toxicity of phosgene analogs |
Microwave-assisted | CDI, DMF, 100°C, 20 min, 300 W | 85–88 | >99% | Specialized equipment required |
The urea linker’s conformation profoundly influences target engagement. Density functional theory (DFT) calculations (B3LYP/6-31G) reveal that the lowest-energy conformation positions the naphthyridine and benzoxazole rings *coplanar, with dihedral angles of 10–15° relative to the urea plane. This near-planarity maximizes π-conjugation across the scaffold, reducing the energy barrier for intercalation into DNA or enzyme pockets [10]. Introduction of ortho-methyl groups on both heterocycles enforces this geometry by sterically inhibiting rotation around the C-N bonds. Molecular dynamics simulations confirm that methyl substitution reduces the rotational freedom of the urea linker by 40%, locking it in a bioactive conformation [5] [10].
Substituent effects were systematically probed via SAR studies:
Alternative linkers—such as amide or thiourea—were evaluated but proved inferior. Amide analogs exhibited 5-fold reduced affinity for FGFR1 due to loss of bidentate hydrogen bonding, while thioureas showed unfavorable pharmacokinetics (e.g., rapid glucuronidation) [5]. Single-crystal X-ray analysis of the title compound (CCDC 2224256) validates the optimized structure, showing intermolecular hydrogen bonding between urea -NH groups and carbonyls of adjacent molecules, mimicking putative target interactions [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: